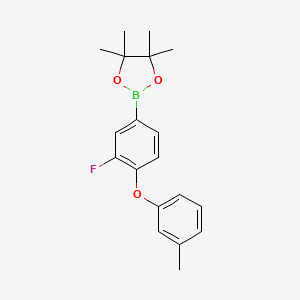![molecular formula C8H15NO2 B15155370 hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a fused ring system containing both pyrrole and oxazine rings, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with oxirane or epoxide compounds in the presence of a catalyst . The reaction is usually carried out under inert atmosphere and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in drug discovery.
Pyridazine analogs: These heterocyclic compounds have significant biological importance and are used in the synthesis of highly functionalized molecules.
The uniqueness of this compound lies in its specific ring structure and the presence of the methanol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h7-8,10H,1-6H2 |
InChI Key |
PLKGALKKFCRDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C1COCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155299.png)
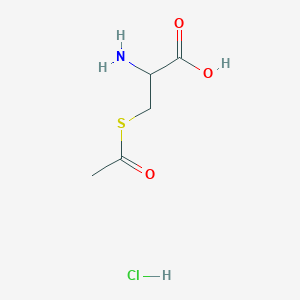
![5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155316.png)
![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)
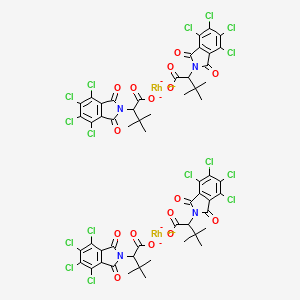
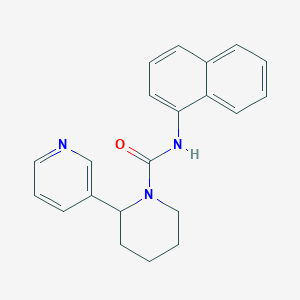

![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)
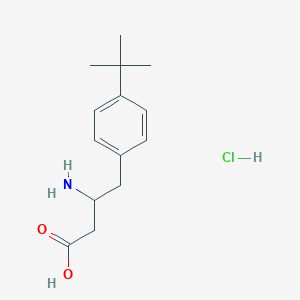
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)
